Cimaterol-d7
Overview
Description
Cimaterol-d7 is an internal standard used for the quantification of cimaterol by GC- or LC-MS . Cimaterol is a potent agonist of β-adrenergic receptors . Formulations containing cimaterol have been used in farmed animals to increase carcass mass and alter muscle and fat deposition .
Molecular Structure Analysis
The molecular formula of Cimaterol-d7 is C12H10D7N3O . The average mass is 226.326 Da . The SMILES string representation is [2H]C([2H])([2H])C([2H])(NCC(O)c1ccc(N)c(c1)C#N)C([2H])([2H])[2H] .Physical And Chemical Properties Analysis
Cimaterol-d7 is soluble in DMF, DMSO, and Methanol . It should be stored at -20°C .Scientific Research Applications
-
Analytical Method Development and Quality Control
- Field : Pharmaceutical industry
- Application : Cimaterol-d7 is used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Cimaterol .
- Results : The use of Cimaterol-d7 in these applications helps ensure the quality and consistency of Cimaterol production, contributing to safe and effective pharmaceutical products .
-
Determination of Cimaterol in Bovine Urine Samples
- Field : Veterinary forensics and toxicology
- Application : Cimaterol-d7 may be used as an internal standard for the determination of cimaterol in bovine urine samples .
- Method : The urine samples are analyzed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) after treatment with cimaterol .
- Results : The use of Cimaterol-d7 as an internal standard can improve the accuracy and reliability of the analysis, helping to detect the use of cimaterol in livestock .
-
Metabonomics Study in Rats
- Field : Metabonomics
- Application : Cimaterol-d7 has been used in a study to screen potential biomarkers of cimaterol in rats .
- Method : The liver and serum samples from rats treated with cimaterol were analyzed by ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC–QTOF-MS) .
- Results : The results of this study could help understand the metabolic changes induced by cimaterol in rats, which could be useful for assessing its safety and efficacy .
-
Pharmaceutical Industry
- Field : Pharmaceutical industry
- Application : Cimaterol D7 can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Cimaterol .
- Results : The use of Cimaterol-d7 in these applications helps ensure the quality and consistency of Cimaterol production, contributing to safe and effective pharmaceutical products .
-
Veterinary Forensics and Toxicology
- Field : Veterinary forensics and toxicology
- Application : Cimaterol-d7 may be used as an internal standard for the determination of cimaterol in bovine urine samples .
- Method : The urine samples are analyzed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) after treatment with cimaterol .
- Results : The use of Cimaterol-d7 as an internal standard can improve the accuracy and reliability of the analysis, helping to detect the use of cimaterol in livestock .
-
Metabonomics
- Field : Metabonomics
- Application : Cimaterol-d7 has been used in a study to screen potential biomarkers of cimaterol in rats .
- Method : The liver and serum samples from rats treated with cimaterol were analyzed by ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC–QTOF-MS) .
- Results : The results of this study could help understand the metabolic changes induced by cimaterol in rats, which could be useful for assessing its safety and efficacy .
-
Pharmaceutical Industry
- Field : Pharmaceutical industry
- Application : Cimaterol D7 can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Cimaterol .
- Results : The use of Cimaterol-d7 in these applications helps ensure the quality and consistency of Cimaterol production, contributing to safe and effective pharmaceutical products .
-
Veterinary Forensics and Toxicology
- Field : Veterinary forensics and toxicology
- Application : Cimaterol-d7 may be used as an internal standard for the determination of cimaterol in bovine urine samples .
- Method : The urine samples are analyzed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) after treatment with cimaterol .
- Results : The use of Cimaterol-d7 as an internal standard can improve the accuracy and reliability of the analysis, helping to detect the use of cimaterol in livestock .
-
Metabonomics
- Field : Metabonomics
- Application : Cimaterol-d7 has been used in a study to screen potential biomarkers of cimaterol in rats .
- Method : The liver and serum samples from rats treated with cimaterol were analyzed by ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC–QTOF-MS) .
- Results : The results of this study could help understand the metabolic changes induced by cimaterol in rats, which could be useful for assessing its safety and efficacy .
Safety And Hazards
properties
IUPAC Name |
2-amino-5-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8(2)15-7-12(16)9-3-4-11(14)10(5-9)6-13/h3-5,8,12,15-16H,7,14H2,1-2H3/i1D3,2D3,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXRLJCGHZZYNE-UNAVHCQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746842 | |
Record name | 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cimaterol-d7 | |
CAS RN |
1228182-44-2 | |
Record name | 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1228182-44-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.